![molecular formula C19H13ClN4O2 B2391956 1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929974-31-2](/img/structure/B2391956.png)
1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are often used in the synthesis of various pharmaceuticals and have been the subject of numerous studies .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been synthesized using various methods. For instance, one method involves the Suzuki reaction, which couples boronic acids with halides or pseudohalides .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridines consists of a pyrazole ring fused with a pyridine ring. The exact structure of your compound would include additional functional groups attached to this base structure .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines can vary widely depending on the specific compound and conditions. For example, they can undergo reactions such as Suzuki coupling or Miyaura borylation .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-16-6-2-1-4-13(16)11-24-18-15(10-22-24)14(19(25)26)8-17(23-18)12-5-3-7-21-9-12/h1-10H,11H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIIGANCWBZAQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CN=CC=C4)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
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